
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid is an organic compound that features a unique structure combining a cyclohexyl group, a carbamothioyl group, and a hydrazinylidene group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid typically involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent product quality.
化学反応の分析
Types of Reactions
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hydrazinylidene derivatives.
科学的研究の応用
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazinylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
- (2Z)-2-(phenylcarbamothioylhydrazinylidene)propanoic acid
- (2Z)-2-(methylcarbamothioylhydrazinylidene)propanoic acid
- (2Z)-2-(ethylcarbamothioylhydrazinylidene)propanoic acid
Uniqueness
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C10H17N3O2S |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
(2Z)-2-(cyclohexylcarbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C10H17N3O2S/c1-7(9(14)15)12-13-10(16)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15)(H2,11,13,16)/b12-7- |
InChIキー |
KTMPHFDIWOLLLB-GHXNOFRVSA-N |
異性体SMILES |
C/C(=N/NC(=S)NC1CCCCC1)/C(=O)O |
正規SMILES |
CC(=NNC(=S)NC1CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
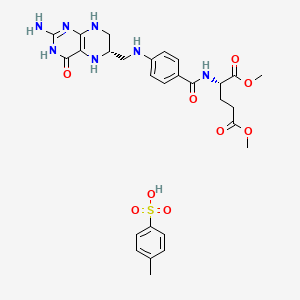
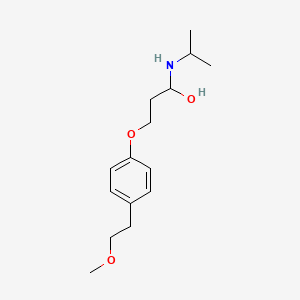
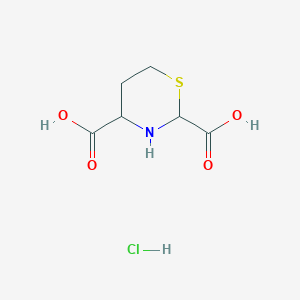
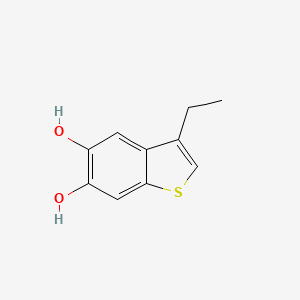

![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)
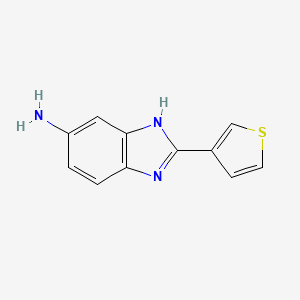

![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
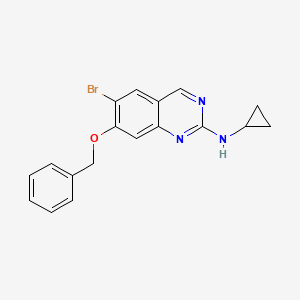
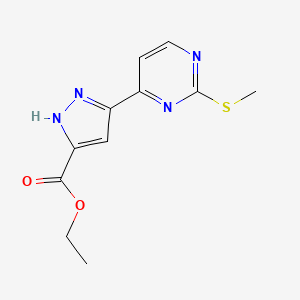
![1-(4-methoxy-phenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B13854248.png)
